molecular formula C8H11Cl2NO B1591269 2-(2-Chlorophenoxy)ethanamine hydrochloride CAS No. 26378-54-1

2-(2-Chlorophenoxy)ethanamine hydrochloride

Cat. No.: B1591269
CAS No.: 26378-54-1
M. Wt: 208.08 g/mol
InChI Key: WHGGIYJUHBWONH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanamine hydrochloride is a synthetic compound with the molecular formula C8H11Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role as a beta-adrenergic agonist, which makes it valuable in the field of medicine, particularly in the treatment of respiratory disorders such as asthma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-chlorophenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes steps such as distillation, crystallization, and purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(2-Chlorophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its role as a beta-adrenergic agonist.

    Medicine: It is used in the development of bronchodilators for the treatment of asthma and other respiratory disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)ethanamine hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound stimulates the production of cyclic adenosine monophosphate (cAMP), which leads to the relaxation of smooth muscle tissues in the airways. This action helps to alleviate symptoms of asthma and other respiratory conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)ethanol: An intermediate in the synthesis of 2-(2-Chlorophenoxy)ethanamine hydrochloride.

    2-(2-Chlorophenoxy)ethylamine: A related compound with similar chemical properties.

    2-(3,5-Difluorophenoxy)-2-phenylethylamine: Another compound with a similar structure but different substituents

Uniqueness

This compound is unique due to its specific interaction with beta-adrenergic receptors, which makes it particularly effective as a bronchodilator. Its chemical structure also allows for various modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(2-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGIYJUHBWONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589354
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26378-54-1
Record name Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26378-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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